Ácido 3-butoxi-2-clorofenilborónico

Descripción general

Descripción

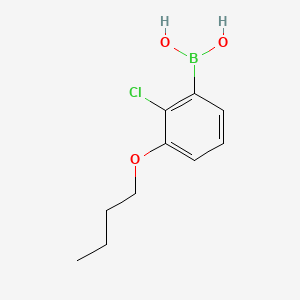

3-Butoxy-2-chlorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with butoxy and chloro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Potential

Boronic acids, including 3-butoxy-2-chlorophenylboronic acid, have been recognized for their role in the design of therapeutic agents. They can interact with biological targets through reversible covalent bonding, making them valuable for drug design. This compound has shown potential in treating various disorders, including metabolic syndromes and cancers.

Case Studies

- Diabetes Treatment : Research indicates that boronic acids can modulate glucose metabolism and improve insulin sensitivity. A study demonstrated that compounds similar to 3-butoxy-2-chlorophenylboronic acid could effectively lower blood glucose levels in diabetic models .

- Cancer Therapy : Some boronic acid derivatives have shown promise in inhibiting cancer cell growth. For instance, compounds designed with boronic acid moieties have been tested against renal cancer and leukemia, exhibiting significant antitumor activity .

Material Science Applications

Advanced Materials Development

Boronic acids are utilized in creating advanced materials due to their ability to form reversible covalent bonds. This property is exploited in developing sensors and drug delivery systems.

Sensor Technology

3-Butoxy-2-chlorophenylboronic acid can be integrated into sensor devices for detecting biomolecules. Its ability to interact with diols makes it suitable for sensing applications where specificity and sensitivity are crucial.

Drug Delivery Systems

In drug delivery, the reversible binding properties of boronic acids facilitate controlled release mechanisms. This allows for sustained therapeutic effects while minimizing side effects.

Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Diabetes treatment | Improved insulin sensitivity and glucose modulation |

| Cancer therapy | Significant inhibition of renal cancer and leukemia cells | |

| Material Science | Sensor technology | High specificity for biomolecule detection |

| Drug delivery systems | Enhanced control over drug release dynamics |

Mecanismo De Acción

Target of Action

The primary target of 3-Butoxy-2-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical step in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of 3-Butoxy-2-chlorophenylboronic acid is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its mild and functional group tolerant conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may be resistant to various environmental factors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is generally carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of 3-butoxy-2-chlorophenylboronic acid may involve similar borylation techniques but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and catalysts may also be adjusted to reduce costs and improve yield.

Análisis De Reacciones Químicas

Types of Reactions: 3-Butoxy-2-chlorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Substitution: The butoxy and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium periodate.

Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Corresponding phenols.

Substitution: Substituted phenyl derivatives.

Comparación Con Compuestos Similares

2-Chlorophenylboronic acid: Lacks the butoxy group, making it less hydrophobic and potentially less versatile in certain synthetic applications.

4-Butoxy-3-chlorophenylboronic acid: Similar structure but with different positioning of the butoxy and chloro groups, which can affect its reactivity and suitability for specific reactions.

Uniqueness: 3-Butoxy-2-chlorophenylboronic acid’s unique combination of butoxy and chloro substituents on the phenyl ring provides distinct steric and electronic properties, making it particularly useful in selective organic transformations and the synthesis of complex molecules.

Actividad Biológica

3-Butoxy-2-chlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 3-Butoxy-2-chlorophenylboronic acid is C11H14BClO2. It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition and drug design.

Anticancer Activity

Research indicates that boronic acids, including 3-butoxy-2-chlorophenylboronic acid, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures reduced the viability of prostate cancer cells while maintaining the viability of healthy cells. For instance, at a concentration of 5 µM, cell viability in cancer cells dropped to 33%, while healthy cells remained at 71% viability .

Table 1: Anticancer Activity of Boronic Compounds

| Compound | Cell Line | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|---|

| B5 | PC-3 | 5 | 33 | 71 |

| B7 | PC-3 | 5 | 44 | 95 |

These findings suggest that 3-butoxy-2-chlorophenylboronic acid may also possess similar anticancer effects, warranting further investigation.

Antimicrobial Activity

Boronic acids have been studied for their antimicrobial properties. In tests against various pathogens, including Staphylococcus aureus and Escherichia coli, compounds similar to 3-butoxy-2-chlorophenylboronic acid showed inhibition zones ranging from 7 to 13 mm . This suggests a potential role in treating bacterial infections.

Table 2: Antimicrobial Activity of Boronic Compounds

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | Escherichia coli | 12 |

| B7 | Methicillin-resistant S. aureus | 9 |

Antioxidant Activity

The antioxidant potential of boronic acids has also been explored. Studies have shown that these compounds can effectively scavenge free radicals, which contributes to their protective effects against oxidative stress. For example, the antioxidant activity was assessed using methods such as DPPH and ABTS assays, where boronic compounds exhibited IC50 values comparable to standard antioxidants .

Table 3: Antioxidant Activity of Boronic Compounds

| Compound | Assay Type | IC50 (µg/mL) |

|---|---|---|

| B2 | DPPH | 0.14 ± 0.01 |

| B5 | ABTS | 0.11 ± 0.01 |

The mechanism by which 3-butoxy-2-chlorophenylboronic acid exerts its biological effects likely involves the inhibition of specific enzymes or the modulation of signaling pathways. The boron atom can interact with hydroxyl groups in biomolecules, leading to altered enzyme activity or receptor binding. This property is particularly useful in designing inhibitors for cancer therapy and antimicrobial agents.

Case Studies

Several studies have highlighted the efficacy of boronic acids in clinical settings:

- Prostate Cancer Treatment : A compound structurally related to 3-butoxy-2-chlorophenylboronic acid was tested in vitro against prostate cancer cells, showing promising results in reducing cell viability while sparing healthy cells .

- Antibacterial Cream Formulation : A novel cream formulation containing a phenyl boronic acid derivative demonstrated significant antibacterial and antioxidant activities without toxicity to healthy cells . This indicates potential applications in dermatological formulations.

Propiedades

IUPAC Name |

(3-butoxy-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJMMBBEXLZVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681531 | |

| Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-58-0 | |

| Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.